Product packaging for Methyl 2-(4-tert-butoxyphenyl)acetate(Cat. No.:CAS No. 87100-56-9)

Methyl 2-(4-tert-butoxyphenyl)acetate

Cat. No.: B2943755
CAS No.: 87100-56-9
M. Wt: 222.284
InChI Key: ABVZZNOBKKECQW-UHFFFAOYSA-N
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Description

Overview of Aryl Acetates and Their Research Significance

Aryl acetates are a class of esters characterized by an acetate (B1210297) group attached to a phenyl ring. These compounds are significant in organic chemistry for several reasons. They often serve as important intermediates in the synthesis of more complex molecules. rsc.org The ester functional group can be readily transformed into other functional groups, making aryl acetates versatile building blocks.

Furthermore, aryl acetates are investigated for their potential biological activities. The broader class of aryl-substituted acetic acid derivatives has shown a range of pharmacological effects. orientjchem.orgnih.gov For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are based on an aryl propionic acid structure, which shares similarities with aryl acetates. orientjchem.org Research into the biological properties of various substituted aryl acetates continues to be an active area of investigation. nih.govdigitellinc.com

The synthesis of aryl acetates itself is a field of continuous development, with new methods being explored to improve efficiency and sustainability. chemicalbook.com

Structural Context of Methyl 2-(4-tert-butoxyphenyl)acetate within Organic Chemistry

The chemical structure of this compound is key to understanding its properties and potential applications. The molecule can be deconstructed into three main components:

A Phenyl Ring: This aromatic core provides a rigid scaffold and is a common feature in many organic molecules.

A Methyl Acetate Group: The -CH2COOCH3 group attached to the phenyl ring defines the compound as a methyl ester of a phenylacetic acid derivative. The ester functionality is a site for potential chemical transformations.

A para-tert-butoxy Group: The -OC(CH3)3 group is located at the para position of the phenyl ring. This bulky ether group influences the molecule's steric and electronic properties, which can in turn affect its reactivity and interactions with other molecules.

The strategic placement of the tert-butoxy (B1229062) group can also serve as a protecting group in multi-step organic syntheses, which can be selectively removed under specific conditions.

Interactive Data Table: Structural and Chemical Properties of this compound

PropertyValue
CAS Number 87100-56-9
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name This compound
Synonyms Benzeneacetic acid, 4-(1,1-dimethylethoxy)-, methyl ester

Current Research Landscape and Emerging Academic Interests

While extensive research on a wide array of aryl acetates is ongoing, specific academic studies focusing solely on this compound are limited in the public domain. However, based on the general research trends within this class of compounds, several areas of emerging interest can be identified where this molecule could play a role:

Intermediate in Organic Synthesis: Due to its structure, this compound is a potential intermediate for the synthesis of more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, and the tert-butoxy group can be cleaved to a phenol (B47542), providing two reactive sites for further functionalization. This makes it a potentially valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Exploration of Biological Activity: Given that many substituted phenylacetic acid derivatives exhibit biological activity, there is an academic interest in synthesizing and screening novel compounds like this compound for potential pharmacological properties. Areas of investigation could include anti-inflammatory, analgesic, or other therapeutic activities.

Materials Science: The rigid aromatic core and the potential for functional group manipulation make aryl acetates and their derivatives interesting candidates for the development of new organic materials. Research in this area could explore their use in polymers, liquid crystals, or other advanced materials.

The current research landscape suggests that while this compound is recognized as a chemical entity, its full potential as a research tool or a precursor to functional molecules is yet to be extensively explored. Future academic endeavors will likely focus on unlocking its synthetic utility and investigating its potential biological and material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B2943755 Methyl 2-(4-tert-butoxyphenyl)acetate CAS No. 87100-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVZZNOBKKECQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 2 4 Tert Butoxyphenyl Acetate and Analogues

Established Synthetic Routes to the Core Methyl 2-(4-tert-butoxyphenyl)acetate Structure

The construction of the achiral core structure of this compound can be approached from two main retrosynthetic disconnections: formation of the ester linkage (esterification) or formation of the ether linkage (etherification).

Esterification Reactions

One of the most direct methods for the synthesis of this compound is the esterification of 2-(4-tert-butoxyphenyl)acetic acid with methanol. This acid-catalyzed reaction, often referred to as Fischer esterification, is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent. Microwave-assisted esterification can also be employed to accelerate the reaction. uctm.edu

The general scheme for this esterification is as follows:

Esterification of 2-(4-tert-butoxyphenyl)acetic acid
Reactant Reagents Conditions Yield
2-(4-tert-butoxyphenyl)acetic acidMethanol, Sulfuric Acid (catalytic)Reflux, 4-8 hoursHigh
2-(4-tert-butoxyphenyl)acetic acidMethanol, p-Toluenesulfonic acidReflux, 6-12 hoursGood to High
2-(4-tert-butoxyphenyl)acetic acidMethanol, Microwave irradiation100-150°C, 10-30 minVery High

Etherification Reactions, including Mitsunobu Conditions

An alternative and widely used approach is the formation of the ether bond, starting from methyl 2-(4-hydroxyphenyl)acetate. This can be achieved through a variety of etherification methods.

A common method is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This is followed by nucleophilic substitution with a tert-butyl halide, such as tert-butyl bromide.

A milder and often more efficient method for achieving this transformation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of the phenolic hydroxyl group to the tert-butoxy (B1229062) ether under neutral conditions. alfa-chemistry.com The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with the in-situ formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile. In this specific application, tert-butanol (B103910) acts as the nucleophile. A notable advantage of the Mitsunobu reaction is its general reliability for a wide range of substrates, although for sterically hindered alcohols, modified conditions or reagents might be necessary for optimal results. orgsyn.org

The general scheme for the Mitsunobu etherification is as follows:

Mitsunobu etherification of methyl 2-(4-hydroxyphenyl)acetate
Reactant Reagents Solvent Conditions Yield
Methyl 2-(4-hydroxyphenyl)acetatetert-Butanol, PPh3, DEADTHF0°C to room temp, 12-24 hModerate to Good
Methyl 2-(4-hydroxyphenyl)acetatetert-Butanol, PPh3, DIADTolueneRoom temp, 18-36 hModerate to Good

Strategies for Introducing the tert-Butoxy Moiety

The introduction of the tert-butoxy group onto the phenolic ring is a critical step in the synthesis of this compound when starting from precursors lacking this moiety. Besides the etherification methods mentioned above, direct tert-butoxylation of a phenolic substrate can be achieved.

One strategy involves the reaction of a phenol (B47542) with isobutylene (B52900) in the presence of an acid catalyst. Another approach is the use of tert-butylating agents like tert-butyl bromide in the presence of a base. For phenolic esters, the choice of base and reaction conditions is crucial to avoid hydrolysis of the ester group. Cesium carbonate in DMF has been shown to be effective for the aryloxyalkylation of phenolic esters. mdpi.com

Advanced Synthetic Approaches for Enantiomerically Pure Analogues

The development of synthetic methods to obtain enantiomerically pure analogues of this compound is of high importance, particularly for applications where chirality influences biological activity or material properties.

Asymmetric Synthesis of Chiral Derivatives

The asymmetric synthesis of chiral derivatives often focuses on the stereoselective introduction of a substituent at the α-position to the ester group. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

One common approach involves the alkylation of a chiral enolate derived from a 2-arylpropionic acid precursor. Chiral auxiliaries, such as Evans oxazolidinones, can be attached to the carboxylic acid to direct the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Catalytic asymmetric methods offer a more atom-economical approach. For instance, transition metal-catalyzed asymmetric hydrogenation of a corresponding α,β-unsaturated precursor can establish the chiral center with high enantioselectivity. Similarly, enantioselective alkylation of a prochiral enolate using a chiral phase-transfer catalyst can provide access to the desired chiral product. The synthesis of chiral 2-arylpropionic acids, which are structurally related to the target molecule, has been extensively studied and provides a strong foundation for developing syntheses of chiral analogues of this compound. acs.orgrsc.orgfrontiersin.org

Stereoselective Transformations in Complex Molecule Synthesis

Enzymatic kinetic resolution is a powerful tool for separating racemic mixtures of chiral carboxylic acids or esters. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. frontiersin.org This method can be applied to racemic this compound or its derivatives to isolate a single enantiomer.

Furthermore, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This has been successfully applied to the synthesis of various chiral 2-arylpropionic acids. rsc.org

Stereoselective reductions of a ketone at the α-position can also be employed to generate a chiral hydroxyl group, which can then be further functionalized. Chiral reducing agents or catalysts, such as those used in Noyori asymmetric hydrogenation, can achieve high levels of stereocontrol.

Chemical Derivatization Strategies for Expanding Analog Libraries

The generation of analog libraries from this compound involves a variety of chemical transformations targeting its three main functional regions: the methyl ester, the phenyl ring, and the alpha-carbon. Each of these sites offers unique opportunities for structural diversification.

Modifications of the Methyl Ester Group

The methyl ester group of this compound is a versatile handle for introducing a wide range of functional groups, thereby modulating properties such as solubility, metabolic stability, and biological target interactions. Key modifications include hydrolysis, amidation, transesterification, and reduction.

Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-tert-butoxyphenyl)acetic acid. This reaction is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is also possible but can sometimes lead to side reactions on the phenyl ring, especially if harsh conditions are employed. The resulting carboxylic acid is a crucial intermediate for further derivatization, such as the formation of amides and other esters.

Amidation: The conversion of the methyl ester to a variety of primary, secondary, and tertiary amides is a common strategy to explore SAR. Direct amidation of the ester can be achieved by heating with a primary or secondary amine, often in the presence of a catalyst. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step approach offers greater versatility in the choice of amine coupling partners.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-tert-butoxyphenyl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This transformation introduces a hydroxyl group, which can serve as a point for further functionalization, including etherification and esterification, thus expanding the chemical diversity of the analog library.

Transformation Reagents and Conditions Product Potential for Further Diversification
Hydrolysis1. NaOH (aq), Reflux2. H₃O⁺2-(4-tert-butoxyphenyl)acetic acidAmide formation, Ester formation
Amidation (via acid)1. Hydrolysis2. Amine, DCC/EDC2-(4-tert-butoxyphenyl)acetamide derivativesVaried amine substituents
ReductionLiAlH₄, THF2-(4-tert-butoxyphenyl)ethanolEtherification, Esterification

Systematic Substitutions on the Phenyl Ring for Structure-Activity Relationship Studies

The phenyl ring of this compound offers multiple positions for substitution, allowing for a systematic investigation of how electronic and steric effects influence biological activity. The existing para-tert-butoxy group is an ortho, para-directing group for electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) to the tert-butoxy group.

Electrophilic Aromatic Substitution:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst. These halogenated derivatives can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce more complex substituents.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can then be reduced to amino groups, which can be further functionalized through acylation, alkylation, or diazotization reactions.

Friedel-Crafts Acylation and Alkylation: While the tert-butoxy group is activating, Friedel-Crafts reactions must be performed under carefully controlled conditions to avoid potential side reactions. Acylation, for example with an acyl chloride and a Lewis acid catalyst like aluminum chloride, would introduce a keto group, which can be a versatile synthetic intermediate.

The systematic introduction of various substituents with differing electronic properties (electron-donating vs. electron-withdrawing) and steric bulk allows for the development of a comprehensive SAR profile. For instance, comparing the activity of analogs with a methyl group (electron-donating) versus a nitro group (electron-withdrawing) at the same position can provide valuable insights into the electronic requirements for optimal biological activity.

Substitution Position Substituent Type Example Reagent Expected Product SAR Insight
Ortho to -O-t-BuHalogenNBS, CatalystMethyl 2-(3-bromo-4-tert-butoxyphenyl)acetateSteric and electronic effects
Ortho to -O-t-BuNitroHNO₃, H₂SO₄Methyl 2-(3-nitro-4-tert-butoxyphenyl)acetateElectronic effects
Ortho to -O-t-BuAcylRCOCl, AlCl₃Methyl 2-(3-acyl-4-tert-butoxyphenyl)acetateSteric and electronic effects

Functionalization at the Alpha-Carbon of the Acetate (B1210297) Moiety

The alpha-carbon of the acetate group is another key position for chemical modification. The protons on this carbon are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles.

Alpha-Halogenation: The alpha-position can be halogenated, for instance using N-bromosuccinimide (NBS) under radical initiation or acidic conditions. These alpha-halo esters are valuable intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as azides, cyanides, and thiols.

Alpha-Alkylation: Deprotonation of the alpha-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate that can be alkylated with alkyl halides. This allows for the introduction of various alkyl chains, which can influence the lipophilicity and steric profile of the molecule.

Alpha-Hydroxylation: The enolate can also be reacted with electrophilic oxygen sources, such as molecular oxygen followed by a reducing agent, to introduce a hydroxyl group at the alpha-position. This introduces a new site for hydrogen bonding and further derivatization.

Reaction Type Reagents Intermediate Product Diversification Potential
α-HalogenationNBS, Radical Initiator/AcidRadical/EnolMethyl 2-bromo-2-(4-tert-butoxyphenyl)acetateNucleophilic substitution with various nucleophiles
α-Alkylation1. LDA2. Alkyl halide (R-X)EnolateMethyl 2-alkyl-2-(4-tert-butoxyphenyl)acetateIntroduction of diverse alkyl groups
α-Hydroxylation1. LDA2. O₂3. Reducing agentEnolateMethyl 2-hydroxy-2-(4-tert-butoxyphenyl)acetateFurther functionalization of the hydroxyl group

By systematically applying these derivatization strategies, a large and diverse library of analogs based on the this compound scaffold can be synthesized. The subsequent biological evaluation of these compounds allows for the elucidation of detailed structure-activity relationships, guiding the design of more potent and selective molecules for various applications.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 4 Tert Butoxyphenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 2-(4-tert-butoxyphenyl)acetate, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is distinguished by its simplicity and clarity, with four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The protons of the tert-butyl group are the most shielded, appearing as a sharp singlet at approximately 1.31 ppm. This signal integrates to nine protons, confirming the presence of the C(CH₃)₃ group. The methylene (B1212753) protons (CH₂) situated between the aromatic ring and the ester group produce a singlet around 3.59 ppm, integrating to two protons. The singlet nature of this peak indicates the absence of adjacent protons. The methyl protons of the ester group (-OCH₃) are also observed as a distinct singlet at approximately 3.68 ppm, integrating to three protons.

The aromatic protons on the para-substituted benzene (B151609) ring give rise to a characteristic AA'BB' splitting pattern. This typically appears as a pair of doublets. The two protons ortho to the alkyl substituent (H-2 and H-6) are chemically equivalent and appear as a doublet around 7.23 ppm. The two protons meta to the alkyl group (H-3 and H-5) are also equivalent and produce a doublet at approximately 7.35 ppm. The coupling constant (J) for these aromatic protons is typically in the range of 8-9 Hz, which is characteristic of ortho-coupling in benzene derivatives.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(CH₃)₃~1.31Singlet9HN/A
-CH₂-~3.59Singlet2HN/A
-OCH₃~3.68Singlet3HN/A
Ar-H (2,6)~7.23Doublet2H~8.5
Ar-H (3,5)~7.35Doublet2H~8.5

The proton-decoupled ¹³C NMR spectrum of this compound displays nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

The carbons of the tert-butyl group appear in the aliphatic region; the three equivalent methyl carbons (-C(C H₃)₃) resonate at approximately 31.4 ppm, while the quaternary carbon (C (CH₃)₃) is found further downfield at about 34.5 ppm. The methylene carbon (-C H₂-) gives a signal around 40.5 ppm. The methyl carbon of the ester (-OC H₃) is observed at approximately 52.1 ppm.

In the aromatic region, four signals are present. The two protonated aromatic carbons ortho to the alkyl group (C-2 and C-6) appear around 129.3 ppm, while the two carbons meta to the alkyl group (C-3 and C-5) are found at approximately 125.6 ppm. The two quaternary aromatic carbons are C-1 (the carbon attached to the CH₂ group) and C-4 (the carbon attached to the tert-butyl group), resonating at approximately 131.2 ppm and 150.1 ppm, respectively. The deshielding effect of the alkyl group and the substituent pattern dictates their precise shifts. Finally, the ester carbonyl carbon (C =O) is the most deshielded, appearing significantly downfield at about 172.3 ppm.

Carbon AssignmentChemical Shift (δ, ppm)
-C(CH₃)₃~31.4
-C(CH₃)₃~34.5
-CH₂-~40.5
-OCH₃~52.1
Ar-C (3,5)~125.6
Ar-C (2,6)~129.3
Ar-C (1)~131.2
Ar-C (4)~150.1
C=O~172.3

To unequivocally confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. libretexts.org These experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. youtube.com In the case of this compound, a COSY spectrum would show a cross-peak connecting the aromatic signals at ~7.23 ppm and ~7.35 ppm, confirming their ortho relationship. No other cross-peaks would be expected, as the tert-butyl, methylene, and methyl ester protons are all singlets with no vicinal proton neighbors.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. youtube.com For this molecule, an HSQC spectrum would show correlations between the proton signal at ~1.31 ppm and the carbon signal at ~31.4 ppm (-C(C H₃)₃), the proton signal at ~3.59 ppm and the carbon signal at ~40.5 ppm (-C H₂-), the signal at ~3.68 ppm and ~52.1 ppm (-OC H₃), and the aromatic proton signals (~7.23 and ~7.35 ppm) with their corresponding carbon signals (~129.3 and ~125.6 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly powerful for connecting different spin systems and identifying quaternary carbons. Key expected HMBC correlations for this compound would include:

A correlation from the methylene protons (~3.59 ppm) to the ester carbonyl carbon (~172.3 ppm) and the aromatic C-1 carbon (~131.2 ppm).

Correlations from the tert-butyl protons (~1.31 ppm) to the quaternary aromatic C-4 (~150.1 ppm) and the quaternary aliphatic carbon (~34.5 ppm).

A correlation from the methyl ester protons (~3.68 ppm) to the carbonyl carbon (~172.3 ppm).

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹ . The presence of C-O stretching vibrations from the ester linkage results in two distinct bands, one for the C(=O)-O bond and another for the O-CH₂ bond, usually found in the 1000-1300 cm⁻¹ region.

The aromatic ring is identified by C=C stretching vibrations within the ring, which give rise to moderate absorptions in the 1450-1600 cm⁻¹ region. The para-substitution pattern is often suggested by a characteristic overtone/combination band pattern between 1660-2000 cm⁻¹ and a strong out-of-plane C-H bending vibration around 800-840 cm⁻¹ . Finally, aliphatic C-H stretching from the methyl and methylene groups is observed as sharp peaks just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹ ).

Vibrational ModeApproximate Frequency (cm⁻¹)Intensity
Aliphatic C-H Stretch2850-2970Medium-Strong
Ester C=O Stretch1735-1750Strong
Aromatic C=C Stretch1450-1600Medium
Ester C-O Stretch1000-1300Strong
Para-substituted Ar C-H Bend800-840Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The electron ionization (EI) mass spectrum of this compound (molecular formula C₁₃H₁₈O₂, molecular weight 206.28) would show a molecular ion peak (M⁺) at m/z = 206 .

The fragmentation pattern is highly informative. A very common fragmentation for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. Therefore, a prominent peak is expected at m/z = 191 (M-15).

Another characteristic fragmentation pathway for esters is the cleavage of bonds adjacent to the carbonyl group. libretexts.org Loss of the methoxy (B1213986) radical (•OCH₃) would result in an acylium ion at m/z = 175 (M-31). The loss of the entire methoxycarbonyl group (•COOCH₃) would lead to a fragment at m/z = 147 (M-59), corresponding to the 4-tert-butylbenzyl cation. Alpha-cleavage can also lead to the formation of a stable tropylium-like ion. The base peak in the spectrum is often the most stable fragment, which in this case is likely the fragment at m/z = 147 due to the stability of the benzylic carbocation.

m/z ValueProposed Fragment IdentityFormula
206[M]⁺ (Molecular Ion)[C₁₃H₁₈O₂]⁺
191[M - CH₃]⁺[C₁₂H₁₅O₂]⁺
175[M - OCH₃]⁺[C₁₂H₁₅O]⁺
147[M - COOCH₃]⁺[C₁₁H₁₅]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₈O₃), HRMS provides an exact mass, which is crucial for confirming its chemical formula. The theoretical exact mass can be calculated and is expected to be observed in an experimental setting, typically with a high degree of accuracy (within a few parts per million).

Table 1: Predicted HRMS Data for this compound

Ion SpeciesPredicted Exact Mass (m/z)
[M+H]⁺223.1329
[M+Na]⁺245.1148
[M+K]⁺261.0888

Note: These values are calculated based on the elemental composition C₁₃H₁₈O₃ and the most abundant isotopes.

The fragmentation pattern in HRMS provides valuable information about the compound's structure. Key fragmentation pathways for this compound would likely involve:

Loss of the tert-butyl group: A characteristic fragmentation for tert-butyl substituted compounds, leading to a significant peak corresponding to the loss of a C₄H₉ radical.

Cleavage of the ester group: Fragmentation may occur at the ester linkage, resulting in the loss of the methoxy group (-OCH₃) or the entire methyl acetate (B1210297) moiety.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the acetate group is also a probable fragmentation pathway.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, particularly the π-electron systems of chromophores. The chromophore in this compound is the substituted benzene ring. The presence of the tert-butoxy (B1229062) and methyl acetate substituents influences the energy of the π → π* transitions, which is observed in the UV-Vis spectrum.

The spectrum is expected to show characteristic absorption bands in the UV region, typical for substituted benzenes. The auxochromic tert-butoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density to the aromatic ring, causing a bathochromic (red) shift of the absorption maxima (λₘₐₓ) to longer wavelengths compared to unsubstituted benzene.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

TransitionExpected λₘₐₓ Range (nm)Description
π → π* (E₂-band)210-230High-intensity absorption
π → π* (B-band)260-280Lower intensity, fine structure may be lost

The exact λₘₐₓ and molar absorptivity (ε) values are dependent on the solvent used, as solvent polarity can affect the energy levels of the electronic states.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Molecular Geometry and Conformation Analysis

The molecular geometry of this compound is expected to be non-planar. The phenyl ring itself is planar, but the tert-butoxy and methyl acetate substituents will be oriented out of this plane.

tert-Butoxy Group: The C-O-C bond of the ether linkage will have a bent geometry. The bulky tert-butyl group will likely adopt a staggered conformation to minimize steric hindrance.

Methyl Acetate Group: The ester group has a planar geometry. However, there is rotational freedom around the C-C bond connecting the phenyl ring to the acetate moiety. The preferred conformation will be one that minimizes steric interactions with the ortho-protons of the benzene ring.

In related structures, the torsion angles involving the ether linkage and the aromatic ring indicate a non-coplanar arrangement. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are likely to arrange themselves to maximize favorable intermolecular interactions. Potential interactions that would dictate the crystal packing include:

C-H···O Hydrogen Bonds: The oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors for weak C-H···O interactions with hydrogen atoms from the methyl, methylene, and aromatic groups of neighboring molecules.

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions. However, the bulky tert-butyl group might sterically hinder a perfectly co-facial arrangement, leading to offset or edge-to-face π-stacking motifs.

Analysis of similar structures suggests that C-H···O interactions are often significant in determining the supramolecular assembly. researchgate.net

Structure Activity Relationship Sar Investigations of Methyl 2 4 Tert Butoxyphenyl Acetate Analogues

Systematic Exploration of Structural Modifications and Resultant Biological Responses

The systematic investigation into the SAR of methyl 2-(4-tert-butoxyphenyl)acetate analogues involves a methodical approach to modifying its three main components: the methyl acetate (B1210297) group, the phenyl ring, and the para-tert-butoxy group. The biological responses to these modifications are then evaluated to build a comprehensive understanding of the molecule's pharmacophore.

Initial studies often focus on the ester functionality. The methyl group of the acetate can be replaced with other alkyl groups (e.g., ethyl, propyl) to probe the effect of size and lipophilicity on activity. Hydrolysis of the ester to the corresponding carboxylic acid is another common modification, which can significantly alter the compound's polarity and its potential interactions with biological targets.

Modifications to the aromatic ring are also a key area of investigation. The introduction of various substituents at the ortho and meta positions can provide insights into the electronic and steric requirements for activity. Furthermore, the core phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore the impact of different ring systems on biological efficacy.

A hypothetical systematic exploration of modifications could yield a data table similar to the one below, illustrating how changes in different parts of the molecule might affect a given biological response, such as inhibitory concentration (IC₅₀).

CompoundR1 (Ester Group)R2 (Aromatic Ring Substituent)R3 (para-substituent)Biological Activity (IC₅₀, µM)
1 (Parent)-CH₃-H-O-C(CH₃)₃5.2
2-CH₂CH₃-H-O-C(CH₃)₃7.8
3-H-H-O-C(CH₃)₃15.4
4-CH₃3-Cl-O-C(CH₃)₃3.1
5-CH₃-H-O-CH(CH₃)₂9.5

Influence of Alkyl Chain Length and Branching within the Alkoxyphenyl Moiety on Biological Efficacy

The nature of the alkoxy group at the para-position of the phenyl ring is a critical determinant of biological activity. Both the length of the alkyl chain and the degree of branching have been shown to significantly influence the efficacy of related alkoxyphenyl derivatives.

Generally, increasing the length of a linear alkyl chain (e.g., from methoxy (B1213986) to butoxy) can enhance lipophilicity, which may lead to improved cell membrane permeability and better interaction with hydrophobic pockets in a target protein. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable interactions.

Branching within the alkyl chain, as seen in the tert-butyl group of the parent compound, introduces steric bulk. This can be advantageous if it promotes a specific, favorable conformation of the molecule or if it fits well into a specific binding site. The comparison of a tert-butoxy (B1229062) group with an isopropoxy or a linear butoxy group can reveal the importance of this steric bulk for activity. In many cases, the rigid and bulky nature of the tert-butyl group can lock the molecule into a bioactive conformation.

The table below illustrates a hypothetical SAR study focusing on the alkoxyphenyl moiety, demonstrating how variations in alkyl chain length and branching can impact biological efficacy.

CompoundAlkoxy GroupChain LengthBranchingBiological Efficacy (Relative Potency)
6Methoxy (-OCH₃)1None0.8
7Ethoxy (-OCH₂CH₃)2None1.2
8n-Propoxy (-O(CH₂)₂CH₃)3None1.5
9Isopropoxy (-OCH(CH₃)₂)3Branched1.8
10n-Butoxy (-O(CH₂)₃CH₃)4None1.3
11 (Parent Moiety)tert-Butoxy (-OC(CH₃)₃)4Highly Branched2.5

Positional Isomerism and Electronic/Steric Substituent Effects on the Aromatic Ring

The position of the tert-butoxy group on the aromatic ring, as well as the introduction of other substituents, can dramatically alter the molecule's electronic properties and three-dimensional shape, thereby affecting its interaction with a biological target.

The introduction of additional substituents on the aromatic ring allows for the exploration of electronic and steric effects. Electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -CH₃, -OCH₃) can modify the electron density of the aromatic ring, which can be important for interactions such as pi-stacking or cation-pi interactions. The size of the substituent (steric effect) is also crucial, as bulky groups can prevent the molecule from adopting the necessary conformation for binding.

The following table provides a hypothetical comparison of positional isomers and the effects of additional substituents on the aromatic ring.

CompoundPosition of -O-C(CH₃)₃Additional SubstituentElectronic EffectSteric EffectBiological Activity (Relative Activity)
12 (Parent Moiety)para-HNeutral-1.00
13meta-HNeutral-0.45
14ortho-HNeutral-0.15
15para3-ClElectron-withdrawingModerate1.75
16para3-CH₃Electron-donatingModerate1.20
17para2-FElectron-withdrawingSmall0.80

Stereochemical Influence on Molecular Recognition and Potency in Biological Systems

Since the core structure of this compound contains a chiral center at the C-2 position of the acetate moiety, the stereochemistry of this center can have a profound impact on its biological activity. The two enantiomers, (R)- and (S)-, will have different three-dimensional arrangements of their atoms and will therefore interact differently with a chiral biological target, such as an enzyme or a receptor.

In many cases, one enantiomer (the eutomer) will exhibit significantly higher potency than the other (the distomer). This is because the eutomer is able to form more favorable interactions with the specific amino acid residues in the binding site of the target protein. The distomer, on the other hand, may bind with lower affinity or not at all.

For some classes of compounds, such as the 2-arylpropionic acids (profens), a metabolic chiral inversion can occur in vivo, where the less active R-enantiomer is converted to the more active S-enantiomer. nih.govviamedica.pl This phenomenon can complicate the interpretation of in vivo SAR data if not accounted for.

The table below presents hypothetical data for the two enantiomers of this compound, highlighting the potential for stereoselectivity in biological systems.

CompoundStereochemistryBinding Affinity (Kᵢ, nM)In vitro Potency (EC₅₀, nM)
18(R)-enantiomer520850
19(S)-enantiomer4575
20Racemate (±)280460

Development of Pharmacophore Models based on SAR Insights

The culmination of SAR investigations is often the development of a pharmacophore model. This model is an abstract representation of all the essential structural features that a molecule must possess to be recognized by and interact with a specific biological target. It includes the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative charges.

Based on the SAR data for this compound and its analogues, a hypothetical pharmacophore model could be proposed. This model would likely include:

A hydrophobic feature: corresponding to the tert-butyl group, indicating the importance of a bulky, lipophilic group at this position.

A hydrogen bond acceptor: represented by the ether oxygen of the butoxy group.

An aromatic ring feature: representing the phenyl ring, which is likely involved in pi-stacking or other aromatic interactions.

Another hydrogen bond acceptor: corresponding to the carbonyl oxygen of the methyl acetate group.

A specific spatial arrangement of these features that is crucial for optimal binding.

This pharmacophore model can then be used as a tool in virtual screening to identify new compounds from large chemical databases that are likely to have the desired biological activity. It also serves as a guide for the rational design of new, more potent analogues. The development of such models is a key step in modern drug discovery and development.

Computational and Theoretical Chemistry Studies on Methyl 2 4 Tert Butoxyphenyl Acetate and Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is used to calculate a wide array of ground-state properties by approximating the complex many-electron wavefunction with the simpler electron density.

For Methyl 2-(4-tert-butoxyphenyl)acetate, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-31G**, can be employed to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be derived. scispace.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. scispace.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the ether linkage, indicating these as sites prone to electrophilic attack.

Other properties like bond dissociation energies (BDE) can also be calculated to predict the stability of chemical bonds within the molecule and identify the most likely pathways for degradation or reaction. scispace.com

Table 1: Hypothetical Ground State Properties of this compound Calculated via DFT (B3LYP/6-31G )**

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability, likely localized on the electron-rich tert-butoxyphenyl group.
LUMO Energy -1.2 eVIndicates electron-accepting capability, potentially involving the phenyl ring and ester group.
HOMO-LUMO Gap (ΔE) 5.3 eVSuggests good kinetic stability of the molecule. scispace.com
Dipole Moment 2.5 DebyeIndicates a moderate overall polarity of the molecule.

To understand how this compound interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study the properties of molecules in their electronically excited states. rsc.org

This method is used to calculate the vertical excitation energies, which correspond to the absorption of photons and the promotion of electrons from occupied to unoccupied molecular orbitals. These calculated energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the molecule's UV-Vis absorption spectrum. researchgate.net

For an aromatic ester like this compound, the primary electronic transitions are expected to be π → π* transitions associated with the benzene (B151609) ring. The analysis of the orbitals involved in these transitions can reveal their nature, such as whether they involve intramolecular charge transfer (ICT) from the electron-donating tert-butoxyphenyl group to the rest of the molecule. rsc.org Such studies are crucial for designing molecules with specific photophysical properties, for example, in the context of fluorescent probes or organic electronics.

Table 2: Hypothetical Major Electronic Transitions for this compound Calculated via TD-DFT

TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁ 275 nm0.15HOMO → LUMO (π → π)
S₀ → S₂ 230 nm0.40HOMO-1 → LUMO (π → π)
S₀ → S₃ 210 nm0.32HOMO → LUMO+1 (π → π*)

Computational chemistry provides an invaluable tool for predicting and interpreting spectroscopic data, which is essential for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com Calculations are performed on the DFT-optimized geometry to compute the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov The accuracy of these predictions is often high enough (with mean absolute errors typically below 0.2 ppm for ¹H) to aid in the assignment of complex spectra, distinguish between isomers, or confirm proposed structures. nih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements. psu.edumolssi.org The results provide a set of vibrational modes and their corresponding frequencies. Due to the harmonic approximation used in these calculations and other systematic errors, the calculated frequencies are often systematically higher than experimental values. To improve accuracy, they are commonly scaled by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). nih.gov This approach is highly effective for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as C=O stretches, C-H bends, or aromatic ring vibrations. mdpi.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Correlation
¹H NMR (δ, ppm) Methylene (B1212753) (-CH₂-): 3.65 ppmCorrelates to the chemical environment of protons.
¹³C NMR (δ, ppm) Carbonyl (C=O): 171.5 ppmCorrelates to the electronic environment of carbon nuclei.
IR Frequency (cm⁻¹) C=O Stretch: 1735 cm⁻¹ (scaled)Correlates to the major peak in the carbonyl region of the IR spectrum.

Molecules that exhibit a strong, non-linear response to an applied electric field (such as that from a high-intensity laser) are said to have non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. The key parameters describing NLO behavior are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

DFT calculations can be used to compute these properties. Molecules with significant NLO responses often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov In this compound, the tert-butoxy (B1229062) group is a moderate electron donor, and the ester group can act as a weak acceptor, linked through the phenyl ring. Computational studies on similar structures, such as those containing tert-butylphenoxy groups, have explored their NLO potential. researchgate.net By calculating the polarizability and hyperpolarizability, it is possible to theoretically assess the NLO activity of the molecule and guide the design of derivatives with enhanced properties. nih.gov

Table 4: Hypothetical Calculated Non-Linear Optical Properties of this compound

NLO PropertyCalculated Value (a.u.)Significance
Mean Polarizability (α) ~150Measures the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β_tot) ~300Indicates the second-order NLO response, relevant for effects like second-harmonic generation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations focus on the physical movements and interactions of atoms and molecules over time.

Conformational analysis is particularly important for flexible molecules like this compound, which has several rotatable bonds in its side chain (O-CH₂, CH₂-C=O, etc.). Molecular mechanics force fields can be used to perform a systematic search of the potential energy surface to identify low-energy conformers. Studies on related phenoxyacetic acid derivatives show that the conformation of the side chain can vary significantly, often adopting either a folded (synclinal) or extended (antiperiplanar) arrangement. researchgate.net The relative populations of these conformers can be estimated from their calculated energies.

Molecular Dynamics (MD) simulations provide a more dynamic picture. In an MD simulation, the molecule is placed in a simulated "box," often filled with solvent molecules (e.g., water or chloroform), and Newton's laws of motion are solved for every atom over a series of small time steps. nih.gov This simulation tracks the trajectory of the molecule over time (typically nanoseconds to microseconds), providing insights into:

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution.

Solvent Interactions: The structure of the solvent around the molecule and the formation of any specific interactions, like hydrogen bonds.

Intermolecular Interactions: If multiple molecules are simulated, MD can reveal how they interact with each other, providing clues about aggregation or crystal packing.

For this compound, MD simulations could reveal the preferred orientation of the acetate (B1210297) side chain relative to the phenyl ring in different solvents and how the bulky tert-butyl group influences solvation and molecular packing.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (e.g., enzyme inhibition, toxicity). frontiersin.org

If this compound and a set of its derivatives were synthesized and tested for a specific biological activity, a QSAR model could be developed. The process involves several key steps:

Dataset Assembly: A collection of molecules with known activity values is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and quantum chemical (e.g., HOMO/LUMO energies).

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm, is used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. biointerfaceresearch.com

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. fda.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds. For instance, QSAR models are frequently developed to predict the inhibition of enzymes like cytochrome P450, for which many aromatic compounds are substrates or inhibitors. frontiersin.org

Table 5: Conceptual Framework for a QSAR Study on Phenylacetate (B1230308) Derivatives

QSAR ComponentDescriptionExample
Biological Endpoint The measured activity to be modeled.IC₅₀ value for inhibition of a specific enzyme.
Molecular Descriptors Calculated properties representing the structure.LogP (lipophilicity), Molecular Surface Area, HOMO energy.
Statistical Method Algorithm used to create the predictive model.Genetic Algorithm-Multiple Linear Regression (GA-MLR).
Validation Metrics Statistics to assess model performance.R² (goodness of fit), Q² (internal predictivity), R²_pred (external predictivity).

Molecular Descriptor Derivation and Analysis

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are the foundation of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For this compound, a variety of descriptors can be calculated to capture its electronic, steric, and lipophilic characteristics.

These descriptors can be categorized into several classes:

1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Randić index, Wiener index), connectivity indices, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, volume, and surface area.

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), solubility (logS), and polar surface area (PSA).

For a series of derivatives of this compound, where the substituents on the phenyl ring or the ester group are varied, a systematic analysis of these descriptors can reveal key structural features that influence a particular property of interest, such as binding affinity to a biological target or a specific material property.

For instance, a hypothetical analysis of a small set of derivatives could yield a data table like the one below, illustrating the variation in key molecular descriptors.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Number of Rotatable Bonds
This compound222.293.226.34
Ethyl 2-(4-tert-butoxyphenyl)acetate236.323.626.35
Methyl 2-(4-hydroxyphenyl)acetate166.171.346.53
Methyl 2-(4-methoxyphenyl)acetate180.191.835.54

This table is for illustrative purposes and the descriptor values are approximations.

The analysis of such a dataset would involve statistical methods to identify which descriptors correlate with the observed activity or property. This forms the basis for building predictive models.

Predictive Model Validation and Applicability Domain

Once a set of relevant molecular descriptors has been identified, a predictive model can be constructed using various machine learning or statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like support vector machines (SVM) and random forests. cas.org The goal is to create a mathematical equation that relates the descriptors (independent variables) to the property of interest (dependent variable).

A crucial aspect of developing a reliable predictive model is its validation. pharmajen.com Validation ensures that the model is not only capable of explaining the data it was trained on but can also accurately predict the properties of new, unseen compounds. malvernpanalytical.com Common validation techniques include:

Internal Validation: This involves assessing the model's performance on the training data itself. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on all but one data point and then tested on the excluded point. The squared cross-validation correlation coefficient (q²) is a key metric here.

External Validation: This is a more rigorous test where the model is used to predict the properties of an external set of compounds that were not used in the model-building process. The predictive ability is often assessed using the squared correlation coefficient between the predicted and actual values for the external set (R²_pred).

The Applicability Domain (AD) of a model defines the chemical space in which the model is expected to make reliable predictions. It is essential to define the AD to avoid extrapolating the model to compounds that are structurally too different from those in the training set. The AD can be defined based on the range of descriptor values in the training set or by more complex distance-based methods.

Below is an illustrative table of validation metrics for a hypothetical QSAR model for a series of phenylacetate derivatives.

MetricValueDescription
R² (Goodness of fit)0.85The proportion of the variance in the dependent variable that is predictable from the independent variables.
q² (Internal validation)0.75A measure of the model's predictive ability based on cross-validation. A q² > 0.5 is generally considered good.
R²_pred (External validation)0.80The model's predictive performance on an external test set.

This table presents hypothetical data for illustrative purposes.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. arxiv.org There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS):

This approach is used when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. The fundamental principle of LBVS is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities.

For this compound, if a set of its derivatives with known biological activity were available, one could perform LBVS to find new, potentially more potent compounds. The steps would typically involve:

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. This model is built based on the structures of the known active compounds.

Similarity Searching: This involves searching a compound database for molecules that are structurally similar to a known active compound (the "template"). Similarity is typically measured using 2D fingerprints or 3D shape-based methods.

Structure-Based Virtual Screening (SBVS):

This method is employed when the 3D structure of the biological target has been determined, for example, through X-ray crystallography or NMR spectroscopy. The core of SBVS is molecular docking.

If a biological target for this compound were identified and its structure known, SBVS could be used to screen for novel inhibitors or binders. The process would involve:

Target Preparation: The 3D structure of the protein is prepared for docking, which may involve adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Database Preparation: A large library of compounds is prepared for docking, which includes generating 3D conformations for each molecule.

Molecular Docking: Each ligand in the database is "docked" into the binding site of the target protein. A scoring function is used to estimate the binding affinity of each ligand.

Hit Selection: The top-scoring compounds are selected as "hits" for further experimental testing.

Both LBVS and SBVS are powerful tools that could be hypothetically applied to this compound and its derivatives to explore their therapeutic potential or to design new molecules with desired properties. nih.gov The choice of method depends on the available information about the target and known active compounds.

Catalytic and Material Science Applications of Derivatives Incorporating the 4 Tert Butoxyphenyl Moiety

Application as Ligands in Organometallic Catalysis

In organometallic catalysis, the ligand bound to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. sigmaaldrich.com Derivatives containing the 4-tert-butoxyphenyl group are particularly valuable in the design of phosphine (B1218219) ligands, a ubiquitous class of ligands in cross-coupling reactions. sigmaaldrich.com The steric and electronic characteristics of these ligands can be precisely adjusted by modifying their structure. orgsyn.org

The 4-tert-butoxyphenyl group contributes to both the steric and electronic environment of the metal catalyst. The bulky tert-butyl group can increase the electron-donating nature of the ligand, which in turn enhances the reactivity of the metal center. mdpi.com Furthermore, this steric bulk is known to promote the reductive elimination step in many catalytic cycles, often leading to higher turnover numbers and more efficient reactions. fishersci.ca By incorporating this moiety into phosphine backbones, such as those used in Buchwald or Dalphos-type ligands, chemists can create a sterically hindered environment around the metal, which is crucial for facilitating challenging coupling reactions. sigmaaldrich.comorgsyn.org The strategic placement of bulky groups like tert-butyl on the ligand scaffold has been demonstrated to be essential for achieving high catalytic efficiency in various transformations. orgsyn.org

Table 1: Potential Phosphine Ligand Scaffolds for 4-tert-butoxyphenyl Moiety Incorporation

Ligand ClassGeneral Structure ArchetypeKey FeaturesPotential Role of 4-tert-butoxyphenyl Group
Monodentate PhosphinesPR₃Simple, versatile, used in a wide range of reactions. sigmaaldrich.comActs as one of the 'R' groups to provide steric bulk and electron-donating properties.
Buchwald-type LigandsBiaryl PhosphinesHighly effective for C-N and C-O bond formation; feature bulky substituents. sigmaaldrich.comorganic-chemistry.orgCan be integrated into the biaryl backbone to tune the steric hindrance and electronic profile of the catalyst.
cataCXium® LigandsDi-adamantylalkylphosphinesAir-stable, highly active for various cross-couplings. sigmaaldrich.comCould be adapted to create analogous structures where the tert-butoxyphenyl group modifies the ligand's properties.
IndolylphosphinesPhosphines with an indole (B1671886) backboneProven to be excellent ligands for Pd-catalyzed C-C and C-N bond formation. orgsyn.orgSubstitution on the aryl segments of the ligand to enhance catalytic efficacy. orgsyn.org

Role in Facilitating Specific Organic Transformations

Ligands derived from the 4-tert-butoxyphenyl moiety are instrumental in facilitating a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines through the formation of carbon-nitrogen (C-N) bonds from aryl halides and amines. wikipedia.orgacsgcipr.org The success of this transformation is highly dependent on the ligand used. Ligands incorporating the 4-tert-butoxyphenyl group can provide the necessary steric bulk and electron-rich properties to promote the catalytic cycle, enabling the coupling of a wide variety of substrates under milder conditions. organic-chemistry.orgbeilstein-journals.org The development of sophisticated phosphine ligands has been critical to expanding the scope of this reaction to include less reactive aryl chlorides and a broader range of amine coupling partners. wikipedia.orgacsgcipr.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for creating carbon-carbon (C-C) bonds by coupling organoboron compounds with halides or triflates. masterorganicchemistry.commdpi.com The choice of ligand is crucial for the efficiency of the transmetalation and reductive elimination steps. The steric hindrance provided by a 4-tert-butoxyphenyl-containing ligand can facilitate these steps, leading to higher yields and catalyst turnover numbers, even with challenging substrates. mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene. mdpi.commasterorganicchemistry.com The ligand influences the regioselectivity and efficiency of the reaction. Electron-donating ligands, a characteristic that can be imparted by the 4-tert-butoxyphenyl group, are known to increase the activity and stability of the palladium catalysts used in this transformation. mdpi.com

Table 2: Key Organic Transformations Facilitated by 4-tert-butoxyphenyl-derived Ligands

Reaction NameBond FormedTypical Coupling PartnersCatalyst SystemRole of Ligand
Buchwald-Hartwig AminationCarbon-Nitrogen (C-N)Aryl Halides/Triflates + AminesPalladium Source + Phosphine LigandPromotes oxidative addition and reductive elimination; enhances catalyst stability and activity. wikipedia.orgacsgcipr.org
Suzuki-Miyaura CouplingCarbon-Carbon (C-C)Aryl/Vinyl Halides + Organoboron ReagentsPalladium Source + Phosphine LigandFacilitates transmetalation and accelerates the overall catalytic cycle. masterorganicchemistry.commdpi.com
Heck ReactionCarbon-Carbon (C-C)Aryl/Vinyl Halides + AlkenesPalladium Source + Phosphine LigandIncreases catalyst activity, selectivity, and stability through electronic and steric effects. mdpi.com

Incorporation into Coordination Polymers and Advanced Functional Materials

Coordination polymers are materials formed from metal ions linked together by organic bridging ligands, creating one-, two-, or three-dimensional structures. nih.gov When these materials possess a degree of porosity, they are often referred to as metal-organic frameworks (MOFs). nih.govmdpi.com The properties of these materials can be systematically tuned by altering the metal ion or, more commonly, the organic linker. nih.gov

Derivatives incorporating the 4-tert-butoxyphenyl moiety can function as these crucial organic linkers. A notable example is the use of 4'-(4-tert-butoxyphenyl)-3,2':6',3''-terpyridine as a ligand in the construction of cobalt(II) coordination polymers. nih.gov In this system, the terpyridine unit coordinates to the cobalt centers, while the 4-tert-butoxyphenyl group extends outwards. While in this specific case, the steric bulk of the tert-butoxy (B1229062) group was found to have a negligible impact on the final network structure compared to other butyl isomers, it demonstrates the principle of incorporating this moiety into larger, functional assemblies. nih.gov

The modular nature of coordination polymers and MOFs allows for the rational design of materials with specific properties for applications in gas storage, separation, and sensing. nih.gov The inclusion of the 4-tert-butoxyphenyl group can influence the framework's topology, pore size, and surface chemistry. For instance, the hydrophobicity and bulk of the tert-butyl group can affect the framework's interaction with guest molecules, potentially leading to selective adsorption properties. This "materials by design" approach underscores the importance of versatile organic building blocks like those derived from Methyl 2-(4-tert-butoxyphenyl)acetate. nih.govresearchgate.net

Table 3: Example of 4-tert-butoxyphenyl Moiety in Coordination Polymers

LigandMetal IonResulting StructureSignificance
4'-(4-tert-butoxyphenyl)-3,2':6',3''-terpyridineCobalt(II)A (4,4) coordination network assembly. nih.govDemonstrates the successful incorporation of the 4-tert-butoxyphenyl moiety as a building block in the self-assembly of coordination networks. nih.gov

Environmental Fate and Degradation Studies of Methyl 2 4 Tert Butoxyphenyl Acetate

Photochemical Transformation Pathways and Kinetics

There are currently no available studies that investigate the photochemical transformation of Methyl 2-(4-tert-butoxyphenyl)acetate. Research into its direct or indirect photolysis in the atmosphere or aquatic environments, including reaction rates and transformation products, has not been documented.

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

Information regarding the hydrolytic stability of this compound is not present in the scientific literature. Data on its rate of hydrolysis at different pH levels and temperatures, which is crucial for determining its persistence in water, has not been reported.

Future Research Perspectives and Methodological Advancements

Design of Next-Generation Methyl 2-(4-tert-butoxyphenyl)acetate Analogues with Tailored Properties

The structural backbone of this compound, a derivative of the 2-arylpropionic acid class, presents a versatile template for designing next-generation analogues with precisely tailored properties. Research in this area is moving beyond simple efficacy enhancement to focus on creating compounds with improved selectivity, modified pharmacokinetic profiles, and novel mechanisms of action.

Key strategies for analogue design include:

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve potency or reduce off-target effects. For example, the ester group could be replaced with amides or other bioisosteres to modulate stability and activity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—such as the tert-butyl group, the phenyl ring, and the acetate (B1210297) side chain—to build comprehensive SAR models. These models are crucial for understanding which structural features are critical for biological activity and can guide the rational design of more potent compounds.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. For instance, linking it to a known anticancer agent could produce a compound with both anti-inflammatory and cytotoxic properties. nih.gov

The goal is to develop a portfolio of analogues with a range of properties, allowing for the selection of the best candidate for a specific therapeutic application.

Integration of Omics Technologies in Biological Investigations for Comprehensive Mechanistic Insights

To fully understand the biological effects of this compound and its future analogues, researchers are turning to "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system, offering deep insights into the compound's mechanism of action, potential off-target effects, and biomarkers of response. nih.govfrontiersin.org

The primary omics technologies and their applications in this context are outlined below:

Omics TechnologyApplication in Compound InvestigationPotential Insights
Genomics/Transcriptomics Analyzing changes in gene expression (mRNA levels) in cells or tissues upon treatment with the compound.Identification of signaling pathways modulated by the compound; understanding of gene regulatory networks.
Proteomics Studying the entire set of proteins, including changes in their expression levels, post-translational modifications, and interactions. frontiersin.orgDirect identification of protein targets; discovery of biomarkers for compound efficacy.
Metabolomics Profiling the complete set of small-molecule metabolites within a biological system. nih.govUnderstanding the compound's effect on metabolic pathways; identifying metabolic biomarkers of response or toxicity.

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the compound's biological impact, moving beyond a single target to a systems-level understanding. frontiersin.org

Development of Novel and Sustainable Synthesis Strategies

The chemical synthesis of this compound and its analogues is another key area for future innovation. The focus is on developing "green" and sustainable synthetic routes that are more efficient, produce less waste, and use less hazardous materials than traditional methods. researchgate.net This aligns with the broader goals of green chemistry in the pharmaceutical industry.

Inspiration can be drawn from the advancements in the synthesis of structurally related non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). ewadirect.com For instance, the Boots process for ibuprofen synthesis was a six-step process with a low atom economy of about 40%. researchgate.net The subsequent BHC process reduced this to three steps with a much-improved atom economy of 77%. researchgate.netewadirect.com

Future strategies for synthesizing this compound analogues could include:

Catalytic Methods: Employing highly efficient and recyclable catalysts, such as palladium-based systems, to drive reactions. researchgate.net This minimizes the need for stoichiometric reagents that generate significant waste.

Continuous-Flow Synthesis: Moving from traditional batch processing to continuous-flow systems. This approach offers better control over reaction parameters, improved safety, and easier scalability. nih.gov

Electrochemical and Photochemical Methods: Using electricity or light to drive chemical reactions, which can provide alternative, milder, and more selective reaction pathways, such as through direct C-H activation and carboxylation. nih.gov

Synthetic ApproachTraditional Method (e.g., Boots-type)Modern "Green" Method (e.g., BHC-type)Future-Generation Method
Number of Steps Multiple (e.g., 6 steps) researchgate.netFewer (e.g., 3 steps) researchgate.netPotentially 1-2 steps
Atom Economy Low (~40%) researchgate.netHigh (~77-90%) researchgate.netchemistryforsustainability.orgVery High (>95%)
Catalyst/Reagents Stoichiometric, often toxic (e.g., AlCl3) nih.govCatalytic, recyclable (e.g., HF, Palladium) ewadirect.comnih.govBiocatalysts, earth-abundant metal catalysts
Waste Generation Substantial inorganic salt waste chemistryforsustainability.orgMinimal, with by-product recycling chemistryforsustainability.orgNear-zero waste

Leveraging Artificial Intelligence and Machine Learning in Compound Design, Prediction, and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and chemical synthesis. frontiersin.org These computational tools can analyze vast datasets to identify patterns and make predictions far more quickly and accurately than human researchers. nih.govcrimsonpublishers.com

For this compound, AI and ML can be applied across the research and development pipeline:

De Novo Design: Using generative AI models, such as Generative Adversarial Networks (GANs), to design entirely new molecular structures with desired properties (e.g., high potency, low predicted toxicity) from scratch. nih.gov

Predictive Modeling: Building ML models to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of newly designed analogues before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates and reduce the number of costly and time-consuming experiments.

Synthesis Route Optimization: Applying AI algorithms to analyze known chemical reactions and predict the most efficient and sustainable synthetic routes for a target molecule. This can accelerate the development of the novel synthesis strategies discussed in the previous section.

The integration of AI and ML creates a powerful feedback loop: computational tools predict promising molecules, which are then synthesized and tested experimentally. nih.gov The experimental data is then used to further train and refine the AI models, leading to increasingly accurate predictions and a more efficient discovery cycle. nih.gov

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-tert-butoxyphenyl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves esterification of 2-(4-tert-butoxyphenyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimization includes controlling stoichiometry (1:5 molar ratio of acid to methanol) and refluxing at 65–70°C for 8–12 hours . For purity, use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC or HPLC . Alternative methods like ultrasound-assisted synthesis (e.g., 40 kHz, 50°C, 4 hours) can improve yields by 15–20% by enhancing reaction kinetics .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H NMR for tert-butyl singlet (δ 1.3–1.4 ppm) and ester methyl group (δ 3.6–3.7 ppm). Aromatic protons (δ 6.8–7.2 ppm) confirm the para-substituted phenyl ring .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 250–255, with fragmentation patterns indicating loss of tert-butoxy (m/z ~154) or methyl ester groups (m/z ~192) .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and tert-butyl C-O vibrations (~1250 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester and tert-butoxy groups. Stability studies show <5% degradation over 6 months at –20°C, versus ~30% degradation at 25°C/60% humidity . For long-term storage, lyophilization or formulation with stabilizers (e.g., BHT at 0.01% w/w) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound for drug discovery applications?

  • Methodological Answer : Use tools like Gaussian or COSMO-RS to calculate:
  • LogD : Predicted LogD (pH 7.4) ≈ 2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Polar Surface Area (PSA) : ~50 Ų, suggesting low membrane permeability but potential for hydrogen bonding in target interactions .
  • Metabolic Sites : Predict CYP450-mediated oxidation at the tert-butyl or phenyl ring using Schrödinger’s Metabolizer module .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer :
  • Dynamic Effects : For split peaks in 1H^1H NMR (e.g., tert-butyl), verify sample purity via HPLC and test at higher temperatures (e.g., 40°C) to reduce rotational barriers .
  • Impurity Identification : Use LC-MS/MS to detect byproducts like hydrolyzed acids or dimerized species. Compare fragmentation patterns with reference databases .

Q. How does the tert-butoxy group influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The tert-butoxy group acts as a steric shield, directing electrophilic substitution to the ortho position of the phenyl ring. For Suzuki-Miyaura coupling, use Pd(OAc)₂/XPhos catalyst with K₂CO₃ in THF/water (80°C, 24 hours) to retain the tert-butyl group . For deprotection, employ TFA/DCM (1:4 v/v, 2 hours) to cleave tert-butoxy without affecting the ester .

Q. What in vitro models assess the hepatic metabolism of this compound?

  • Methodological Answer : Use primary human hepatocytes or microsomal assays (CYP3A4/2D6 isoforms) to identify Phase I metabolites (e.g., hydroxylation at C-3 of the phenyl ring). Monitor via LC-QTOF-MS and compare with synthetic standards. For Phase II metabolism, incubate with UDP-glucuronosyltransferase and detect glucuronide conjugates .

Q. How can researchers address discrepancies between experimental and computational LogD values?

  • Methodological Answer : Calibrate computational models using experimental shake-flask data (octanol/water partition). Adjust parameters like solvent-accessible surface area (SASA) or dielectric constant in software (e.g., MarvinSketch) to align predictions with empirical results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.